molecular formula C10H12BrNO3 B1399919 Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate CAS No. 1339616-02-2

Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate

Cat. No.: B1399919
CAS No.: 1339616-02-2
M. Wt: 274.11 g/mol
InChI Key: KEPNEYZQXQWDLY-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by its unique chemical structure, which includes a brominated pyridine ring and an ester functional group. This compound is commonly used in various fields of research due to its distinctive properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate typically involves the reaction of 5-bromopyridin-3-ol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in various binding interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-bromopyridin-3-yl)oxy]propanoate
  • Ethyl 2-[(4-bromopyridin-3-yl)oxy]propanoate
  • Ethyl 2-[(5-chloropyridin-3-yl)oxy]propanoate

Uniqueness

Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate is unique due to the specific position of the bromine atom on the pyridine ring, which can influence its reactivity and binding interactions. This positional specificity can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-(5-bromopyridin-3-yl)oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-3-14-10(13)7(2)15-9-4-8(11)5-12-6-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNEYZQXQWDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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